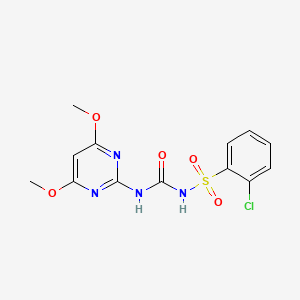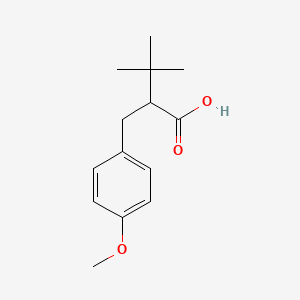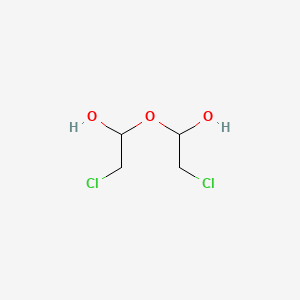
1,1'-Oxybis(2-chloroethanol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Oxybis(2-chloroethanol) is an organic compound with the molecular formula C4H8Cl2O3. It is a colorless liquid that is used in various industrial applications. The compound is known for its reactivity and is often utilized as an intermediate in the synthesis of other chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1’-Oxybis(2-chloroethanol) can be synthesized through the reaction of ethylene oxide with hydrochloric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained. The general reaction is as follows: [ \text{C2H4O} + \text{HCl} \rightarrow \text{C2H5ClO} ]
Industrial Production Methods
In industrial settings, the production of 1,1’-Oxybis(2-chloroethanol) often involves the use of large-scale reactors where ethylene oxide and hydrochloric acid are combined. The reaction mixture is then purified through distillation to separate the desired product from any by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Oxybis(2-chloroethanol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the chlorine atoms.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
1,1’-Oxybis(2-chloroethanol) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential use in drug development and as a reagent in pharmaceutical synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,1’-Oxybis(2-chloroethanol) involves its reactivity with various nucleophiles and electrophiles. The compound can form covalent bonds with other molecules, leading to the formation of new chemical structures. The molecular targets and pathways involved depend on the specific reactions and conditions under which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloroethanol: A related compound with similar reactivity but different physical properties.
Ethylene oxide: Another related compound used in similar industrial applications.
Uniqueness
1,1’-Oxybis(2-chloroethanol) is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions. Its dual chlorine atoms make it particularly useful in substitution reactions, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
7737-02-2 |
|---|---|
Molekularformel |
C4H8Cl2O3 |
Molekulargewicht |
175.01 g/mol |
IUPAC-Name |
2-chloro-1-(2-chloro-1-hydroxyethoxy)ethanol |
InChI |
InChI=1S/C4H8Cl2O3/c5-1-3(7)9-4(8)2-6/h3-4,7-8H,1-2H2 |
InChI-Schlüssel |
ZSHRTYLLCDMOML-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(O)OC(CCl)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


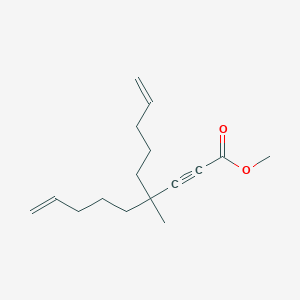
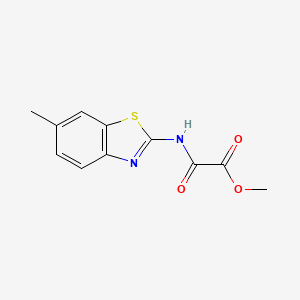
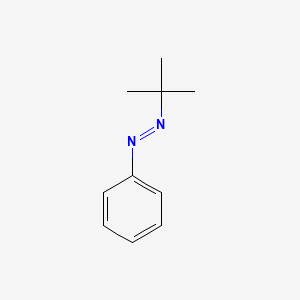

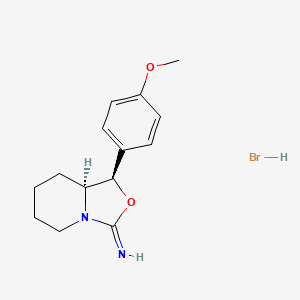
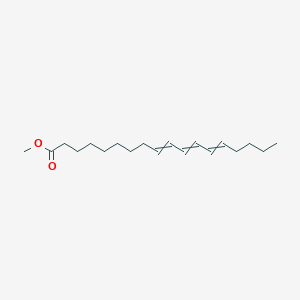
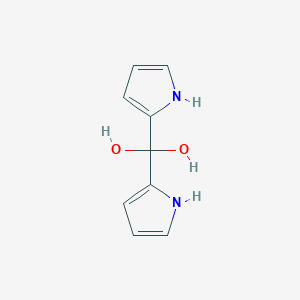
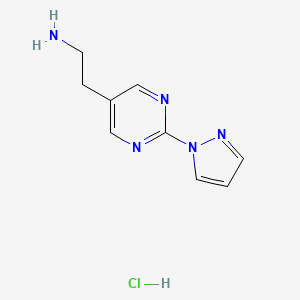
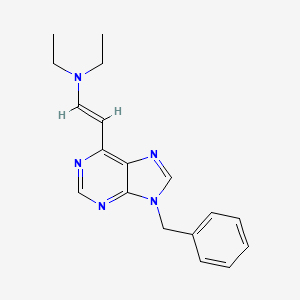
methanone](/img/structure/B14174300.png)

![3,5-Dimethyl-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde](/img/structure/B14174343.png)
